molecular formula C28H32N4O2 B10794921 (4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine

(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine

Cat. No.: B10794921
M. Wt: 456.6 g/mol
InChI Key: LUUKEDLOUSMCGZ-UHFFFAOYSA-N
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Description

(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine is a complex organic compound that integrates multiple functional groups, including an imidazo[1,2-a]pyridine core, a piperazine ring, and a methoxyphenyl group. This compound is of significant interest due to its potential pharmacological properties, particularly in the modulation of neurotransmitter systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine typically involves a multi-step process:

Industrial Production Methods

For large-scale production, the process is optimized to enhance yield and purity. This includes:

Chemical Reactions Analysis

Types of Reactions

(4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]butoxy]phenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Bases: Potassium carbonate, sodium hydride.

    Solvents: Acetonitrile, DMF, ethanol.

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors. It acts as a ligand for the 5-HT_1A receptor, modulating neurotransmitter release and influencing mood and anxiety levels. The binding involves the piperazine ring interacting with the receptor’s active site, leading to downstream signaling effects .

Properties

Molecular Formula

C28H32N4O2

Molecular Weight

456.6 g/mol

IUPAC Name

2-[4-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]phenyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C28H32N4O2/c1-33-27-9-3-2-8-26(27)31-19-17-30(18-20-31)15-6-7-21-34-24-13-11-23(12-14-24)25-22-32-16-5-4-10-28(32)29-25/h2-5,8-14,16,22H,6-7,15,17-21H2,1H3

InChI Key

LUUKEDLOUSMCGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4

Origin of Product

United States

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